molecular formula C16H15FN2O B11689647 (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

Katalognummer: B11689647
Molekulargewicht: 270.30 g/mol
InChI-Schlüssel: VFXDGTVYLIXYNX-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that features a pyridine ring substituted with dimethyl groups and a fluorophenyl group attached to a propenamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Propenamide Moiety: The propenamide moiety can be formed through the reaction of an appropriate acid chloride with an amine.

    Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-N-(4-methylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide: Similar structure but with one less methyl group.

    (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of (2E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.

Eigenschaften

Molekularformel

C16H15FN2O

Molekulargewicht

270.30 g/mol

IUPAC-Name

(E)-N-(4,6-dimethylpyridin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C16H15FN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+

InChI-Schlüssel

VFXDGTVYLIXYNX-VMPITWQZSA-N

Isomerische SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C

Kanonische SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.